4-({4-[(3-methoxyphenyl)sulfonyl]piperazin-1-yl}methyl)-N,N-dimethylaniline
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Overview
Description
4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE is a complex organic compound that features a piperazine ring substituted with a methoxybenzenesulfonyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a methoxybenzenesulfonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Dimethylaniline Moiety: The intermediate is then reacted with N,N-dimethylaniline under conditions that facilitate the formation of a carbon-nitrogen bond. This step may involve the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorosulfonic acid (ClSO3H) for sulfonation reactions.
Major Products
Oxidation: Formation of 4-{[4-(3-HYDROXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE.
Reduction: Formation of 4-{[4-(3-METHOXYBENZENESULFIDE)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methoxybenzenesulfonyl group may enhance the compound’s binding affinity and selectivity, while the dimethylaniline moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- **4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N-METHYLANILINE
- **4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIETHYLANILINE
- 4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLBENZENAMINE
Uniqueness
4-{[4-(3-METHOXYBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-N,N-DIMETHYLANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H27N3O3S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H27N3O3S/c1-21(2)18-9-7-17(8-10-18)16-22-11-13-23(14-12-22)27(24,25)20-6-4-5-19(15-20)26-3/h4-10,15H,11-14,16H2,1-3H3 |
InChI Key |
VWOHXDYFEFYHLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)OC |
Origin of Product |
United States |
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